molecular formula C18H20N4O3S B2820050 N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1428359-56-1

N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2820050
CAS No.: 1428359-56-1
M. Wt: 372.44
InChI Key: DAPPMQCOSCMMCB-UHFFFAOYSA-N
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Description

N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

A variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyridines, have been synthesized for their potential in various scientific applications. These compounds exhibit valuable biological activities, making them significant for further research in drug discovery and development. The synthesis methods involve conventional chemical reactions as well as modern techniques, including microwave-assisted reactions, to improve yield and reduce reaction time. Such methodologies highlight the importance of exploring the chemical space of heterocyclic compounds for new biological activities (Youssef et al., 2012).

Biological Activity and Antimicrobial Evaluation

Studies have shown that certain heterocyclic derivatives possess significant biological activities, including antimicrobial, antifungal, and insecticidal properties. For instance, novel bioactive sulfonamide thiazole derivatives have been identified as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These findings underscore the potential of such compounds in agricultural applications, providing a basis for the development of new pesticides and insecticides (Soliman et al., 2020).

Antiproliferative and Antitumor Activities

Research into the antiproliferative and antitumor activities of heterocyclic compounds has led to the discovery of molecules with significant effects against cancer cell lines. For example, certain compounds have demonstrated the ability to disrupt cell cycles and induce apoptotic activity in tumor cells. Such studies are crucial for the identification of new therapeutic agents that could be developed into effective cancer treatments, highlighting the role of heterocyclic compounds in medicinal chemistry and oncology research (Sarhan et al., 2010).

Synthesis of Antipsychotic Agents

The exploration of heterocyclic carboxamides has led to the identification of potential antipsychotic agents. These compounds have been evaluated for their binding affinity to dopamine and serotonin receptors, showing promise in the development of new treatments for psychiatric disorders. Such research underscores the importance of heterocyclic chemistry in addressing complex neurological conditions and developing safer, more effective antipsychotic medications (Norman et al., 1996).

Properties

IUPAC Name

N-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-16(11-2-1-3-11)20-18-19-12-6-7-22(9-15(12)26-18)17(24)13-8-14(25-21-13)10-4-5-10/h8,10-11H,1-7,9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPPMQCOSCMMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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